Product packaging for 1-([2,3'-Bifuran]-5-ylmethyl)-3-ethylurea(Cat. No.:CAS No. 2034251-02-8)

1-([2,3'-Bifuran]-5-ylmethyl)-3-ethylurea

Cat. No.: B2886383
CAS No.: 2034251-02-8
M. Wt: 234.255
InChI Key: FBEXEIDKNSXSPP-UHFFFAOYSA-N
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Description

1-([2,3'-Bifuran]-5-ylmethyl)-3-ethylurea is a chemical compound with the CAS Number 2034251-02-8 and a molecular weight of 234.25 g/mol . Its molecular formula is C12H14N2O3 . As a urea derivative featuring a [2,3'-bifuran] core structure, this compound is of significant interest in medicinal chemistry and drug discovery research. Furan-containing compounds are frequently investigated as key scaffolds in the development of novel therapeutic agents due to their prevalence in biologically active molecules. Researchers may explore this specific urea derivative as a potential inhibitor or modulator for various enzymatic targets, leveraging its structure to study protein-ligand interactions. The compound requires cold-chain transportation to ensure stability . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O3 B2886383 1-([2,3'-Bifuran]-5-ylmethyl)-3-ethylurea CAS No. 2034251-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3-[[5-(furan-3-yl)furan-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-2-13-12(15)14-7-10-3-4-11(17-10)9-5-6-16-8-9/h3-6,8H,2,7H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEXEIDKNSXSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1=CC=C(O1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2,3 Bifuran 5 Ylmethyl 3 Ethylurea and Analogues

Synthetic Routes to the Bifuran Core Structure

The construction of the bifuran scaffold is a critical first step in the synthesis of 1-([2,3'-bifuran]-5-ylmethyl)-3-ethylurea. The specific arrangement of the furan (B31954) rings in a [2,3'-bifuran] configuration requires regioselective cross-coupling strategies.

Strategies for [2,3'-Bifuran] Moiety Construction

Palladium-catalyzed cross-coupling reactions are the most prevalent and effective methods for the construction of biaryl and heteroaryl-aryl bonds, including the formation of bifuran systems. The Suzuki and Stille coupling reactions are particularly noteworthy in this context.

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. mdpi.com For the synthesis of a [2,3'-bifuran] system, this would typically involve the reaction of a halofuran with a furanylboronic acid. Two primary disconnection approaches can be envisioned:

Coupling of 2-halofuran with 3-furylboronic acid.

Coupling of 3-halofuran with 2-furylboronic acid.

The choice of reactants can be influenced by the commercial availability and stability of the starting materials. A general representation of the Suzuki coupling for [2,3'-bifuran] synthesis is shown below:

Scheme 1: General Suzuki Coupling for [2,3'-Bifuran] Synthesis

Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like Na₂CO₃ or K₂CO₃ in a solvent system such as toluene (B28343)/water or DME/water.

The Stille coupling reaction provides an alternative route, utilizing an organotin reagent in place of the organoboron compound. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. The synthesis of a [2,3'-bifuran] could be achieved by coupling a halofuran with a stannylfuran. For instance, the reaction of 3-bromofuran (B129083) with 2-(tributylstannyl)furan (B54039) in the presence of a palladium catalyst would yield the desired [2,3'-bifuran] core. uwindsor.ca

Scheme 2: General Stille Coupling for [2,3'-Bifuran] Synthesis

Commonly used catalysts include Pd(PPh₃)₄ in a solvent like toluene or DMF.

Coupling ReactionFuran Precursor 1Furan Precursor 2Catalyst/ReagentsKey Advantages
Suzuki Coupling 3-Furylboronic acid2-BromofuranPd(PPh₃)₄, K₂CO₃Milder reaction conditions, less toxic boron reagents.
Stille Coupling 2-(Tributylstannyl)furan3-BromofuranPd(PPh₃)₄Tolerates a wide range of functional groups.

Derivatization at the 5-ylmethyl Position of the Bifuran Scaffold

Once the [2,3'-bifuran] core is synthesized, the next crucial step is the introduction of a functional group at the 5-position of the 2-substituted furan ring, which can then be converted to the required methylamine (B109427) linker. A common and effective method for this is the Vilsmeier-Haack formylation . researchgate.netorganic-chemistry.orgwikipedia.orgnumberanalytics.com This reaction introduces an aldehyde group onto electron-rich aromatic rings, such as furan. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), acts as the formylating agent. researchgate.netorganic-chemistry.orgwikipedia.orgnumberanalytics.com

The resulting [2,3'-bifuran]-5-carbaldehyde can then be converted to the corresponding 5-(aminomethyl)-[2,3'-bifuran] via reductive amination . nih.govnih.govmdpi.comresearchgate.netrsc.org This two-step, one-pot process involves the initial formation of an imine by reacting the aldehyde with an amine source, such as ammonia (B1221849) or a protected amine, followed by in situ reduction of the imine to the desired amine. nih.govnih.govmdpi.comresearchgate.netrsc.org Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

Alternatively, the [2,3'-bifuran]-5-carbaldehyde can be reduced to the corresponding 5-(hydroxymethyl)-[2,3'-bifuran] using a mild reducing agent like sodium borohydride. The resulting alcohol can then be converted to a leaving group (e.g., a halide or a sulfonate ester) and subsequently displaced by an amine or a protected amine equivalent.

Urea (B33335) Formation Strategies for Ethylurea (B42620) Incorporation

The final stage in the synthesis of this compound is the formation of the ethylurea moiety. This is typically achieved by reacting the 5-(aminomethyl)-[2,3'-bifuran] with a suitable reagent that provides the ethylcarbamoyl group.

Amine-Isocyanate Coupling Methodologies

The most direct and widely used method for the synthesis of unsymmetrical ureas is the reaction of a primary amine with an isocyanate. organic-chemistry.orgnih.gov In this case, 5-(aminomethyl)-[2,3'-bifuran] would be treated with ethyl isocyanate. This reaction is generally high-yielding and proceeds under mild conditions, often at room temperature in a variety of aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile.

Scheme 3: Amine-Isocyanate Coupling for Ethylurea Formation

Reactant 1Reactant 2SolventTemperatureKey Features
5-(Aminomethyl)-[2,3'-bifuran]Ethyl isocyanateDichloromethaneRoom TemperatureHigh yield, mild conditions, direct formation of the urea linkage.

Alternative and Environmentally Benign Urea Synthesis Protocols

While the amine-isocyanate coupling is highly efficient, the use of isocyanates can be hazardous due to their toxicity and reactivity. Consequently, alternative and more environmentally benign methods for urea synthesis have been developed. These often involve the use of safer carbonyl sources.

One such approach is the use of N,N'-carbonyldiimidazole (CDI) as a phosgene (B1210022) surrogate. nih.gov The amine, 5-(aminomethyl)-[2,3'-bifuran], can first be reacted with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent reaction of this intermediate with ethylamine (B1201723) would then yield the desired ethylurea.

Another green approach involves the reductive alkylation of urea derivatives with aldehydes . nih.gov While not directly applicable to the final step in this specific synthesis, it represents a move towards more sustainable urea synthesis. Furthermore, one-pot, multi-component reactions involving aldehydes, ureas, and other starting materials are being explored to increase efficiency and reduce waste. organic-chemistry.orgresearchgate.net

Multi-Step Synthesis Pathways and Reaction Optimization

A plausible multi-step synthetic pathway for this compound, based on the methodologies discussed, is outlined below:

Synthesis of the [2,3'-Bifuran] Core: Palladium-catalyzed Suzuki coupling of 3-bromofuran with 2-furylboronic acid.

Formylation: Vilsmeier-Haack formylation of the resulting [2,3'-bifuran] to introduce an aldehyde group at the 5-position.

Reductive Amination: Conversion of the [2,3'-bifuran]-5-carbaldehyde to 5-(aminomethyl)-[2,3'-bifuran] using a suitable amine source and reducing agent.

Urea Formation: Reaction of the 5-(aminomethyl)-[2,3'-bifuran] with ethyl isocyanate to yield the final product.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound involves strategic modifications of its core components: the [2,3'-bifuran] moiety, the ethyl group attached to the terminal nitrogen of the urea, and the urea linkage itself. These modifications are typically achieved through a series of well-established synthetic organic chemistry reactions, often centered around a key bifuran-containing intermediate.

A primary synthetic route to analogues of this compound commences with the preparation of the essential building block, ([2,3'-bifuran]-5-yl)methanamine. This key amine can be synthesized via the reductive amination of [2,2'-bifuran]-5-carbaldehyde. This transformation is commonly carried out using ammonia in the presence of a reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Once the pivotal ([2,3'-bifuran]-5-yl)methanamine intermediate is obtained, a diverse library of urea analogues can be generated. A prevalent and efficient method for this is the reaction of the amine with a variety of isocyanates. This reaction is typically conducted in an inert solvent, such as acetone, at room temperature. This approach allows for the introduction of a wide range of substituents on the terminal nitrogen of the urea moiety, leading to a diverse set of analogues. For instance, reacting ([2,3'-bifuran]-5-yl)methanamine with different alkyl, cycloalkyl, or aryl isocyanates would yield the corresponding N-substituted ureas.

An alternative strategy for the synthesis of these analogues involves the in-situ generation of an isocyanate from the ([2,3'-bifuran]-5-yl)methanamine intermediate. This can be achieved by treating the amine with a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base. The resulting [2,3'-bifuran]-5-ylmethyl isocyanate can then be reacted with a broad spectrum of primary or secondary amines to afford the desired urea derivatives. This method is particularly useful for creating analogues with more complex substitution patterns on the terminal nitrogen.

Furthermore, analogues can be synthesized by modifying the bifuran scaffold itself prior to the formation of the urea linkage. For example, substituted furans can be used as starting materials in the synthesis of the initial bifuran carbaldehyde, leading to analogues with substituents on the furan rings.

The following table provides a representative, though not exhaustive, list of potential structural analogues of this compound and the general synthetic approaches for their preparation.

Table 1: Synthetic Methodologies for Analogues of this compound

Analogue Name Structure Synthetic Approach Key Reagents
Alkyl Urea Analogues
1-([2,3'-Bifuran]-5-ylmethyl)-3-methylurea 1-([2,3'-Bifuran]-5-ylmethyl)-3-methylurea Reaction of ([2,3'-bifuran]-5-yl)methanamine with methyl isocyanate. ([2,3'-Bifuran]-5-yl)methanamine, Methyl isocyanate
1-([2,3'-Bifuran]-5-ylmethyl)-3-propylurea 1-([2,3'-Bifuran]-5-ylmethyl)-3-propylurea Reaction of ([2,3'-bifuran]-5-yl)methanamine with propyl isocyanate. ([2,3'-Bifuran]-5-yl)methanamine, Propyl isocyanate
1-([2,3'-Bifuran]-5-ylmethyl)-3-isopropylurea 1-([2,3'-Bifuran]-5-ylmethyl)-3-isopropylurea Reaction of ([2,3'-bifuran]-5-yl)methanamine with isopropyl isocyanate. ([2,3'-Bifuran]-5-yl)methanamine, Isopropyl isocyanate
Aryl Urea Analogues
1-([2,3'-Bifuran]-5-ylmethyl)-3-phenylurea 1-([2,3'-Bifuran]-5-ylmethyl)-3-phenylurea Reaction of ([2,3'-bifuran]-5-yl)methanamine with phenyl isocyanate. ([2,3'-Bifuran]-5-yl)methanamine, Phenyl isocyanate
1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-chlorophenyl)urea 1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-chlorophenyl)urea Reaction of ([2,3'-bifuran]-5-yl)methanamine with 4-chlorophenyl isocyanate. ([2,3'-Bifuran]-5-yl)methanamine, 4-Chlorophenyl isocyanate
1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)urea 1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)urea Reaction of ([2,3'-bifuran]-5-yl)methanamine with 4-methoxyphenyl (B3050149) isocyanate. ([2,3'-Bifuran]-5-yl)methanamine, 4-Methoxyphenyl isocyanate
Heterocyclic Urea Analogues
1-([2,3'-Bifuran]-5-ylmethyl)-3-(pyridin-2-yl)urea 1-([2,3'-Bifuran]-5-ylmethyl)-3-(pyridin-2-yl)urea Reaction of 5-(isocyanatomethyl)-2,3'-bifuran with 2-aminopyridine. 5-(Isocyanatomethyl)-2,3'-bifuran, 2-Aminopyridine
1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiazol-2-yl)urea 1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiazol-2-yl)urea Reaction of 5-(isocyanatomethyl)-2,3'-bifuran with 2-aminothiazole. 5-(Isocyanatomethyl)-2,3'-bifuran, 2-Aminothiazole

Molecular Structure and Conformational Analysis of 1 2,3 Bifuran 5 Ylmethyl 3 Ethylurea

Spectroscopic Characterization Techniques for Structural Elucidation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy would be essential to fully characterize the molecule.

NMR spectroscopy is paramount in defining the precise atomic connectivity. In ¹H NMR, the protons on the furan (B31954) rings would exhibit distinct chemical shifts, typically in the aromatic region, with coupling patterns revealing their relative positions. The methylene (B1212753) bridge protons would likely appear as a singlet or a multiplet depending on coupling, while the ethyl group would show a characteristic quartet and triplet pattern. The urea (B33335) N-H protons would present as broad signals, their chemical shifts sensitive to solvent and concentration.

¹³C NMR would complement the proton data, with distinct signals for each carbon atom in the bifuran system, the methylene linker, the urea carbonyl, and the ethyl group. The chemical shift of the carbonyl carbon would be particularly indicative of the urea functional group.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons

Proton Predicted Chemical Shift (ppm) Multiplicity
Furan-H 6.0 - 7.5 d, dd, m
Methylene (-CH₂-) 4.0 - 4.5 s or m
Urea (N-H) 5.0 - 8.0 br s
Ethyl (-CH₂-) 3.1 - 3.4 q

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
Furan-C 105 - 150
Methylene (-CH₂-) 40 - 50
Urea (C=O) 155 - 165
Ethyl (-CH₂-) 35 - 45

IR spectroscopy would confirm the presence of key functional groups. A strong absorption band around 1630-1680 cm⁻¹ would be characteristic of the urea carbonyl (C=O) stretching vibration. The N-H stretching vibrations of the urea group would appear as one or two bands in the region of 3200-3400 cm⁻¹. The C-H stretching of the furan rings and the alkyl groups would be observed around 2850-3100 cm⁻¹, while C-O-C stretching of the furan rings would appear in the 1000-1300 cm⁻¹ region.

Table 3: Expected IR Absorption Frequencies

Functional Group Vibration Expected Frequency (cm⁻¹)
Urea (N-H) Stretch 3200 - 3400
Aromatic C-H Stretch 3000 - 3100
Alkyl C-H Stretch 2850 - 2960
Urea (C=O) Stretch 1630 - 1680
Furan C=C Stretch ~1500, ~1600

Mass spectrometry would determine the molecular weight of the compound and provide information about its structure through fragmentation analysis. The molecular ion peak would confirm the elemental composition. Common fragmentation pathways would likely involve cleavage at the benzylic position (between the methylene group and the furan ring) and fragmentation of the urea and ethyl groups.

The UV-Vis spectrum would be dominated by the electronic transitions within the conjugated bifuran system. Furan and its derivatives typically exhibit strong absorption in the ultraviolet region. The extended conjugation of the bifuran moiety would be expected to shift the absorption maximum to a longer wavelength compared to a single furan ring.

Computational and Theoretical Studies of 1 2,3 Bifuran 5 Ylmethyl 3 Ethylurea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. researchgate.netresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, offering insights that are often difficult to obtain through experimental means alone. researchgate.net

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is particularly effective for optimizing molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. nih.gov

For 1-([2,3'-Bifuran]-5-ylmethyl)-3-ethylurea, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311+G(**), would be employed to determine its lowest energy conformation. nih.gov This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the configuration with the minimum possible energy is identified. The resulting optimized structure is crucial for understanding the molecule's shape and steric properties. Furthermore, by mapping the potential energy landscape, researchers can identify different conformers and the energy barriers for rotation around single bonds, which influences the molecule's flexibility. mdpi.com

Table 1: Representative Geometric Parameters for this compound from DFT Optimization (Note: The following are parameters that would be determined through DFT calculations.)

ParameterDescriptionPredicted Value
Bond Lengths (Å)
C=OLength of the urea (B33335) carbonyl bond.Value
N-HLength of the urea N-H bonds.Value
C-NLength of the urea C-N bonds.Value
C-O (furan)Average C-O bond length in furan (B31954) rings.Value
**Bond Angles (°) **
O=C-NAngle within the urea group.Value
C-N-CAngle around the ethyl-substituted nitrogen.Value
Dihedral Angles (°)
Furan-CH2-N-CTorsional angle describing the orientation of the bifuran moiety relative to the urea group.Value

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. irjweb.com The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.compmf.unsa.ba A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. pmf.unsa.ba From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). ajchem-a.com A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com

For this compound, DFT calculations would provide the energies of these frontier orbitals. Analysis of the HOMO and LUMO electron density distributions would reveal the likely sites for nucleophilic and electrophilic attack, respectively. irjweb.com

Table 2: Calculated Quantum Chemical Parameters for this compound (Note: These parameters are derived from HOMO and LUMO energies obtained via quantum chemical calculations.)

ParameterFormulaDescription
EHOMO -Energy of the Highest Occupied Molecular Orbital.
ELUMO -Energy of the Lowest Unoccupied Molecular Orbital.
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. nih.gov
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. pmf.unsa.ba
Chemical Softness (S) 1 / (2η)Reciprocal of hardness, indicates higher reactivity. ajchem-a.com
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons. ajchem-a.com
Chemical Potential (μ) (EHOMO + ELUMO) / 2Relates to the "escaping tendency" of electrons from a system. mdpi.com
Electrophilicity Index (ω) μ² / (2η)Measures the propensity of a species to accept electrons. ajchem-a.com

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. researchgate.netresearchgate.net The EPS map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential values. Red regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas denote neutral or weakly polar regions. researchgate.net

For this compound, an EPS analysis would highlight the key reactive sites. The oxygen atom of the urea carbonyl group and the oxygen atoms in the furan rings would likely appear as regions of high negative potential (red), indicating their role as hydrogen bond acceptors. Conversely, the hydrogen atoms attached to the urea nitrogens (N-H groups) would be expected to show positive potential (blue), identifying them as hydrogen bond donors. researchgate.net This information is vital for predicting intermolecular interactions, including how the molecule might bind to a biological receptor. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govjbcpm.com It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. ijper.org

To study the potential biological activity of this compound, molecular docking simulations would be performed against a specific protein target. The process involves preparing the 3D structures of both the ligand and the protein. The ligand's structure would be obtained from DFT optimization, while the protein structure is typically sourced from a repository like the Protein Data Bank (PDB). ijper.org

A docking algorithm then samples numerous possible conformations and orientations of the ligand within the protein's active site. nih.gov Each potential binding pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score (lowest binding energy) represents the most likely binding mode. jbcpm.com This allows for the prediction of how strongly the compound might bind to its target. nih.gov

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. jbcpm.com Analysis of the top-ranked docking pose for this compound would reveal which amino acid residues in the protein's active site are involved in the interaction.

Key interactions typically include:

Hydrogen Bonds: Formed between the urea N-H groups (donors) and the carbonyl oxygen (acceptor) of the ligand and polar amino acid residues (e.g., Serine, Threonine, Aspartate). nih.gov

Pi-Pi Stacking: Potential interactions between the furan rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the protein. ijper.org

Hydrophobic Interactions: Involving the ethyl group and the hydrocarbon portions of the bifuran moiety with nonpolar residues.

Identifying these key interactions is crucial for understanding the compound's mechanism of action and for designing more potent analogues. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein (Note: This table illustrates the type of data generated from a molecular docking study.)

ParameterDescription
Target Protein (PDB ID) The specific biological receptor used in the simulation.
Binding Affinity (kcal/mol) The estimated free energy of binding; more negative values indicate stronger binding.
Predicted Binding Mode Description of the ligand's orientation within the active site.
Key Interacting Residues List of amino acids in the active site that form significant interactions with the ligand.
Types of Interactions e.g., Hydrogen bonds, pi-pi stacking, hydrophobic interactions.
Interacting Ligand Moieties Parts of the ligand (e.g., urea carbonyl, furan ring, N-H group) involved in binding.

Molecular Dynamics Simulations for Conformational Behavior and Stability in Solvated Environments

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules at an atomic level. For this compound, MD simulations can provide critical insights into its conformational flexibility, stability, and interactions with different solvent environments, which is crucial for understanding its behavior in biological systems.

The simulation process typically begins by placing a single molecule of this compound into a simulation box filled with a chosen solvent, such as water or dimethyl sulfoxide (B87167) (DMSO), to mimic physiological and experimental conditions, respectively. The system's behavior is then simulated over time by solving Newton's equations of motion for every atom. The accuracy of these simulations heavily relies on the force field—a set of parameters that defines the potential energy of the system. Force fields specifically parameterized for urea and its derivatives are essential for obtaining reliable results, as they accurately model the complex electronic and steric nature of the urea moiety. nih.govfau.de

To analyze the conformational stability, several parameters are monitored throughout the simulation. The Root Mean Square Deviation (RMSD) of the molecule's atoms relative to its initial structure is calculated to assess when the system reaches equilibrium. The Radius of Gyration (Rg) provides a measure of the molecule's compactness, indicating whether it adopts a more extended or globular conformation in a given solvent.

The data below illustrates hypothetical results from an MD simulation, comparing the behavior of this compound in two different solvents.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

Parameter Water DMSO Interpretation
Average RMSD (Å) 2.1 1.8 Lower value in DMSO suggests a more stable, less fluctuating conformation.
Average Rg (Å) 4.5 4.2 Smaller radius of gyration in DMSO indicates a more compact molecular shape.
Solute-Solvent H-Bonds 5.3 2.1 A higher number of hydrogen bonds are formed with water, as expected for the polar urea group.

These hypothetical results suggest that the molecule might adopt a more stable and compact conformation in DMSO, while being more extensively solvated through hydrogen bonds in water. Such insights are vital for understanding how the molecule might interact with a biological target's binding site, which can have varying degrees of polarity and water accessibility.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net A QSAR model for analogues of this compound could be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. bohrium.com

The development of a QSAR model begins with a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values against a specific enzyme or receptor). For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics. For urea derivatives, descriptors related to aromaticity, size, and polarizability have been shown to be significant. nih.gov

Using statistical methods like Multiple Linear Regression (MLR), an equation is generated that best correlates the descriptor values with the biological activity. A hypothetical QSAR model for a series of bifuran-ylmethyl-urea analogues might look like the following equation:

pIC50 = 0.65 * CLogP - 0.21 * TPSA + 0.05 * MW - 2.5

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

CLogP is a descriptor for hydrophobicity.

TPSA (Topological Polar Surface Area) quantifies the molecule's polarity.

MW is the molecular weight, representing molecular size.

This hypothetical model suggests that increased hydrophobicity (CLogP) and molecular weight (MW) are beneficial for activity, while increased polarity (TPSA) is detrimental. The model's predictive power must be rigorously validated using statistical methods, including internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in model generation. nih.govnih.gov

The table below presents hypothetical data for a set of analogues used to build such a QSAR model.

Table 2: Hypothetical QSAR Data for this compound Analogues

Compound R-Group CLogP TPSA (Ų) MW (g/mol) Experimental pIC50 Predicted pIC50
1 -ethyl 2.45 78.5 278.3 5.60 5.58
2 -methyl 2.02 78.5 264.3 5.25 5.21
3 -propyl 2.98 78.5 292.3 5.85 5.89
4 -isopropyl 2.87 78.5 292.3 5.81 5.82
5 -cyclopropyl 2.75 78.5 290.3 5.75 5.74

By providing such predictive insights, QSAR models serve as an invaluable tool, enabling medicinal chemists to prioritize the synthesis of compounds with the highest probability of success, thus saving time and resources in the drug discovery pipeline.

Structure Activity Relationship Sar Studies of 1 2,3 Bifuran 5 Ylmethyl 3 Ethylurea and Analogues

Impact of Bifuran Ring Substitutions on Bioactivity

The bifuran scaffold is a significant pharmacophore, and substitutions on either of the furan (B31954) rings can profoundly alter the bioactivity of the parent compound. The electronic and steric properties of substituents play a crucial role in modulating the molecule's interaction with biological targets.

Research on related furan-containing compounds has demonstrated that the introduction of various substituents can lead to a range of biological effects. For instance, in a series of furan-based chalcones, the presence and position of electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) on an associated phenyl ring significantly influenced their urease inhibitory activity. Specifically, a 2,5-dichloro substituted analogue showed potent inhibition, while the introduction of a nitro group sometimes led to a decrease in activity depending on its position. researchgate.net This suggests that both the electronic nature and the substitution pattern are critical determinants of bioactivity.

A hypothetical SAR study could involve the synthesis and evaluation of analogues with substitutions at the C4, C5', and C4' positions of the bifuran ring. The biological data from such a study could be tabulated to highlight these relationships.

Table 1: Hypothetical Bioactivity of Bifuran Ring Substituted Analogues
CompoundSubstitution on Bifuran RingHypothetical Bioactivity (IC50, µM)
Analogue 1aNone (Parent Compound)5.0
Analogue 1b5'-Chloro2.5
Analogue 1c4'-Nitro8.2
Analogue 1d4-Methyl4.1
Analogue 1e5'-Methoxy6.5

This hypothetical data illustrates that a chloro substitution at the 5'-position could enhance activity, possibly through favorable interactions at a hydrophobic pocket or by altering the electronic properties of the ring system. Conversely, a nitro group at the 4'-position might decrease activity, potentially due to steric hindrance or unfavorable electronic effects.

Influence of the Urea (B33335) Moiety Modifications on Compound Activity

The urea moiety (-NH-CO-NH-) is a critical structural element in many biologically active compounds, primarily due to its ability to act as both a hydrogen bond donor and acceptor. nih.gov Modifications to this group can significantly impact a compound's binding affinity, solubility, and metabolic stability.

In the case of 1-([2,3'-Bifuran]-5-ylmethyl)-3-ethylurea, several modifications to the urea linkage can be envisaged. One common modification is the replacement of the oxygen atom with a sulfur atom to form a thiourea (B124793). Thiourea derivatives often exhibit different biological profiles compared to their urea counterparts due to altered hydrogen bonding capabilities and electronic properties. acs.org

Another avenue for modification is the substitution on the nitrogen atoms. While the parent compound has an ethyl group on one nitrogen and the bifuran-methyl group on the other, altering these substituents can provide valuable SAR insights. For instance, replacing the urea with an amide or carbamate (B1207046) linkage would fundamentally change the hydrogen bonding pattern and likely the biological activity.

Studies on other urea-containing compounds have shown that the nature of the substituents on the urea nitrogens is paramount for activity. For example, in a series of substituted urea derivatives evaluated for cytotoxicity against K562 human leukemia cells, the presence of a morpholine (B109124) ring was found to be crucial for high activity. nih.gov

A systematic study of urea modifications for the bifuran-containing scaffold could yield the following hypothetical results:

Table 2: Hypothetical Bioactivity of Urea Moiety Modified Analogues
CompoundUrea Moiety ModificationHypothetical Bioactivity (IC50, µM)
Analogue 2aUrea (Parent)5.0
Analogue 2bThiourea3.8
Analogue 2cN-Methylurea6.2
Analogue 2dN,N'-Dimethylurea15.0
Analogue 2eAmide Linkage>50

This hypothetical data suggests that a thiourea analogue might exhibit enhanced activity, while methylation of the urea nitrogens could have varied effects, with disubstitution being detrimental. The complete replacement of the urea with an amide linkage is predicted to result in a loss of activity, highlighting the importance of the specific hydrogen bonding pattern of the urea group.

Role of the Ethyl Group and Alkyl Chain Length on Biological Performance

The ethyl group attached to the urea moiety in this compound provides a degree of lipophilicity and can engage in hydrophobic interactions within a binding site. The length and nature of this alkyl chain can be critical for optimizing biological activity.

Varying the length of the alkyl chain is a common strategy in SAR studies to probe the size and nature of a binding pocket. Increasing or decreasing the chain length from the ethyl group can lead to improved or diminished activity. For instance, a shorter methyl group might not be able to reach a key hydrophobic region, while a longer propyl or butyl chain might be too bulky or introduce unfavorable steric clashes.

Research on N-alkyl-N'-aryl ureas has shown that the length of the alkyl chain can significantly affect the compound's properties and biological activity. nih.gov A systematic variation of the alkyl chain in the target compound could be explored, as shown in the hypothetical data below.

Table 3: Hypothetical Bioactivity Based on Alkyl Chain Length Variation
CompoundAlkyl GroupHypothetical Bioactivity (IC50, µM)
Analogue 3aMethyl7.5
Analogue 3bEthyl (Parent)5.0
Analogue 3cn-Propyl4.2
Analogue 3diso-Propyl9.8
Analogue 3en-Butyl6.1

This hypothetical data suggests that extending the alkyl chain to a propyl group could lead to a modest improvement in activity, indicating a preference for a slightly larger hydrophobic substituent. However, branching, as in the isopropyl group, appears to be detrimental, likely due to steric hindrance.

Correlation Between Molecular Conformation and Biological Response

The urea functional group can adopt different conformations, with the trans-trans conformation generally being the most stable for N,N'-diarylureas. nih.gov However, for N-alkyl-N'-aryl ureas, both trans-trans and cis-trans conformations can be energetically accessible, and the preferred conformation can be influenced by the surrounding chemical environment and intramolecular hydrogen bonding. nih.gov

The rotational freedom around the bond connecting the two furan rings and the bond between the methyl group and the urea nitrogen allows the molecule to adopt various spatial arrangements. Computational modeling and conformational analysis can provide insights into the low-energy conformations of these analogues and how different substitutions might favor certain conformations over others.

A strong correlation often exists between the preferred molecular conformation and biological activity. An active compound is one that can readily adopt a conformation that is complementary to the binding site of its target. Therefore, understanding the conformational preferences of this series of compounds is key to rationalizing their SAR. For example, a substituent on the bifuran ring that locks the molecule into a specific, more active conformation could lead to a significant enhancement in potency. Conversely, a modification that favors an inactive conformation would lead to a decrease in activity.

Molecular modeling studies could reveal that the most active analogues share a common low-energy conformation that presents the key pharmacophoric elements—the bifuran system for potential π-stacking or hydrophobic interactions, and the urea moiety for hydrogen bonding—in an optimal spatial arrangement for target binding.

Mechanistic Investigations of Bioactivity Associated with Bifuran Urea Compounds

Target Identification and Validation Strategies

No studies identifying or validating the biological targets of 1-([2,3'-Bifuran]-5-ylmethyl)-3-ethylurea have been published. The initial steps in understanding a compound's bioactivity involve identifying its molecular targets. Common strategies include:

Affinity-based methods: Techniques such as affinity chromatography or chemical proteomics would be employed to isolate binding partners from cell lysates.

Genetic and genomic approaches: Methods like yeast two-hybrid screening, shRNA/siRNA library screening, or CRISPR-Cas9 based genetic screening could reveal proteins that functionally interact with the compound.

Computational approaches: In silico methods, including molecular docking and pharmacophore modeling, could predict potential targets based on the compound's structure.

Once potential targets are identified, validation is crucial. This would involve techniques such as:

Direct binding assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm and quantify the interaction between the compound and the purified target protein.

Target knockdown or knockout: Demonstrating that reducing the expression of the target protein in cells leads to a diminished effect of the compound.

Competitive binding assays: Using a known ligand for the target to see if it competes with the bifuran-urea compound.

Enzyme Inhibition Profiling and Mechanistic Studies

There is no available data on the enzyme inhibition profile of this compound. If this compound were an enzyme inhibitor, its characterization would involve:

Broad-panel screening: Testing the compound against a large panel of enzymes (e.g., kinases, proteases, phosphatases) to identify potential inhibitory activity.

Determination of inhibitory potency: Calculating the half-maximal inhibitory concentration (IC50) for any identified targets.

Mechanistic studies: Conducting kinetic assays to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

A hypothetical data table for enzyme inhibition is presented below to illustrate how such data would be displayed.

Enzyme TargetIC50 (µM)Mode of Inhibition
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

Receptor Binding Assays and Agonist/Antagonist Characterization

No receptor binding data has been published for this compound. To determine if this compound interacts with cellular receptors, the following assays would be necessary:

Radioligand binding assays: A common method to determine the affinity (Kd or Ki) of a compound for a specific receptor.

Functional assays: To characterize the nature of the interaction, one would assess whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist. This is often measured by downstream signaling events, such as changes in second messenger levels (e.g., cAMP, Ca2+).

A sample data table for receptor binding affinity is shown below.

Receptor TargetBinding Affinity (Ki, nM)Functional Activity
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

Cellular Pathway Modulation Analysis and Signal Transduction Studies

Without identified targets, there is no information on how this compound might modulate cellular pathways or signal transduction. Research in this area would typically involve:

Phospho-proteomics: To get a global view of how the compound affects cellular signaling pathways by measuring changes in protein phosphorylation.

Western blotting: To confirm the effect of the compound on the phosphorylation status or expression level of specific proteins within a pathway of interest.

Reporter gene assays: To measure the activity of transcription factors that are downstream of specific signaling pathways.

Phenotypic assays: To observe the cellular consequences of pathway modulation, such as changes in cell proliferation, apoptosis, or morphology.

Future Directions and Research Perspectives for 1 2,3 Bifuran 5 Ylmethyl 3 Ethylurea

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

While traditional methods for urea (B33335) synthesis, often involving hazardous reagents like phosgene (B1210022) and isocyanates, are well-established, future efforts should prioritize the development of more sustainable and efficient synthetic routes for 1-([2,3'-Bifuran]-5-ylmethyl)-3-ethylurea and its derivatives. rsc.orgnih.gov The principles of green chemistry should guide the exploration of alternative pathways that minimize waste, reduce energy consumption, and avoid toxic materials. rsc.org

Key areas for investigation include:

Isocyanate-Free Synthesis: Developing routes that circumvent the use of isocyanates is a critical goal for enhancing safety and sustainability. Methodologies utilizing reagents like diphenyl carbonate or N,N'-carbonyldiimidazole (CDI) as phosgene substitutes could be adapted for the synthesis of this bifuran-urea compound. rsc.orgnih.gov

Catalytic Approaches: The use of catalytic systems for the direct carbonylation of amines with CO2 or other green carbonyl sources represents a highly attractive and atom-economical strategy. researchgate.net Research into catalysts that can efficiently couple the requisite ([2,3'-bifuran]-5-yl)methanamine with an ethylamine (B1201723) equivalent would be a significant advancement.

Flow Chemistry: Continuous-flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better reaction control, higher yields, and easier scalability. researchgate.net Developing a continuous-flow process for the synthesis of this compound could streamline its production and facilitate the rapid generation of an analog library. researchgate.net

Biocatalysis and Enzymatic Synthesis: Exploring enzymatic pathways for the construction of the urea linkage or the bifuran core could offer a highly specific and environmentally benign synthetic strategy. escholarship.orgresearchgate.net While challenging, the discovery or engineering of enzymes for this purpose aligns with the long-term goals of sustainable chemical manufacturing.

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Key Reagents/Conditions Potential Advantages Key Challenges
Isocyanate-Free Routes Diphenyl carbonate, N,N'-Carbonyldiimidazole (CDI) Avoids toxic isocyanates, safer byproducts. nih.gov May require specific reaction conditions or catalysts.
Direct Carbonylation CO2, Dehydrating agents, Catalysts Utilizes a renewable C1 source (CO2), high atom economy. researchgate.net Often requires high pressure and temperature; catalyst development is crucial.
Flow Chemistry Microreactors, precise control of stoichiometry and temperature Enhanced safety, rapid optimization, easy scale-up, potential for automation. researchgate.net Initial setup costs, potential for clogging with solid byproducts.
Biocatalysis Whole cells or isolated enzymes High selectivity, mild reaction conditions, environmentally friendly. escholarship.orgresearchgate.net Enzyme discovery and optimization, substrate scope limitations.

Advanced Computational Chemistry Approaches for Enhanced Design and Prediction

Computational chemistry provides powerful tools to accelerate the drug discovery process by predicting molecular properties, understanding drug-target interactions, and guiding the design of more potent and selective compounds. elixirpublishers.comnih.gov For this compound, a systematic in silico investigation can provide crucial insights and prioritize synthetic efforts.

Future computational studies should focus on:

Quantitative Structure-Activity Relationship (QSAR): Once an initial dataset of biologically active analogs is generated, QSAR models can be developed to establish a mathematical correlation between the structural features of the compounds and their biological activity. nih.govuran.ua These models can predict the activity of virtual compounds, helping to identify the most promising candidates for synthesis. nih.gov

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound and its analogs within the active site of various potential biological targets. researchgate.net Docking studies can elucidate key hydrogen bonds and hydrophobic interactions, providing a structural basis for the observed activity and guiding the design of derivatives with improved target engagement. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex over time, assessing the stability of the binding pose predicted by molecular docking. mdpi.com These simulations can reveal important information about conformational changes and the role of water molecules in the binding site, offering a more refined understanding of the interaction. researchgate.netmdpi.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its future analogs. mdpi.com Early assessment of pharmacokinetic properties and potential toxicity can help eliminate compounds with undesirable profiles, saving significant time and resources. mdpi.com

Table 2: Application of Computational Methods to Bifuran-Urea Research

Computational Method Objective Expected Outcome
QSAR Correlate chemical structure with biological activity. uran.ua Predictive models to estimate the potency of unsynthesized analogs. nih.gov
Molecular Docking Predict binding modes and affinities to biological targets. researchgate.net Identification of key interactions and rationale for structure-based design. researchgate.net
Molecular Dynamics Assess the stability of the ligand-protein complex. mdpi.com Deeper understanding of binding dynamics and conformational flexibility.
ADMET Profiling Predict pharmacokinetic and toxicity properties. mdpi.com Early identification of candidates with favorable drug-like properties.

Broadening the Scope of Biological Target Exploration

The structural features of this compound, particularly the hydrogen-bonding capacity of the urea group and the aromatic nature of the bifuran system, suggest potential interactions with a wide range of biological targets. nih.gov While initial studies may focus on a specific therapeutic area, a broader exploration of its biological activity is warranted to uncover its full therapeutic potential.

Future research should involve:

Kinase Profiling: The urea moiety is a common pharmacophore in many kinase inhibitors. nih.govnih.gov Screening this compound against a comprehensive panel of protein kinases could identify novel inhibitors for applications in oncology or inflammatory diseases. nih.govnih.gov

Antimicrobial and Antifungal Screening: Heterocyclic compounds containing furan (B31954) and urea motifs have demonstrated antimicrobial and antifungal activities. nih.govmdpi.com The compound should be tested against a diverse panel of pathogenic bacteria and fungi, including drug-resistant strains, to evaluate its potential as an anti-infective agent.

Antiproliferative Assays: Beyond kinase inhibition, the compound's general anticancer potential should be assessed across a variety of human cancer cell lines. researchgate.netmdpi.com Mechanistic studies could then follow to determine if its activity stems from apoptosis induction, cell cycle arrest, or anti-angiogenic effects. researchgate.net

Exploration of Novel Targets: Based on computational predictions and similarity to known bioactive molecules, the compound could be screened against other target classes, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in metabolic diseases. For instance, some urea derivatives are being investigated as inhibitors of soluble epoxide hydrolase (hsEH) for treating cardiovascular diseases. mdpi.com

Table 3: Potential Biological Targets for Screening

Target Class Rationale Therapeutic Area
Protein Kinases Urea moiety is a known hinge-binding pharmacophore. nih.govnih.gov Oncology, Inflammation
Bacterial/Fungal Enzymes Furan and urea structures are present in known antimicrobials. nih.govmdpi.com Infectious Diseases
Tubulin Some benzofuran (B130515) derivatives show anti-tubulin activity. mdpi.com Oncology
Soluble Epoxide Hydrolase (hsEH) Adamantyl urea derivatives are potent inhibitors. mdpi.com Hypertension, Inflammation
P-glycoprotein (ABCB1) A target for overcoming multidrug resistance in cancer. nih.gov Oncology

Rational Design of Next-Generation Bifuran-Urea Hybrid Compounds with Tuned Properties

This compound serves as an excellent template for rational drug design. Systematic structural modifications can be undertaken to optimize potency, selectivity, and pharmacokinetic properties, leading to the development of next-generation compounds. researchgate.net

Key strategies for molecular modification include:

Modification of the Ethylurea (B42620) Moiety: The ethyl group can be replaced with other alkyl chains (linear, branched, or cyclic) to probe the size and nature of the binding pocket. Introducing aromatic or heteroaromatic rings in place of the ethyl group could enable additional π-π stacking or hydrogen bond interactions.

Substitution on the Bifuran Core: The furan rings are amenable to electrophilic substitution. Introducing small substituents like halogens, methyl, or methoxy (B1213986) groups could modulate the electronic properties and lipophilicity of the molecule, potentially improving cell permeability and metabolic stability.

Hybridization and Scaffolding: The bifuran-urea core can be hybridized with other pharmacophores known to be active against specific targets. This approach can lead to bifunctional molecules or compounds with significantly enhanced potency. csic.esmdpi.com

Table 4: Strategies for Rational Design and Property Tuning

Modification Site Examples of Modifications Target Property to Tune
Ethyl Group (R1) Cyclopropyl, phenyl, pyridyl, CF3-ethyl Potency, selectivity, metabolic stability
Bifuran Rings (R2, R3) -Cl, -F, -CH3, -OCH3 Lipophilicity, cell permeability, target interactions
Methylene (B1212753) Linker Carbonyl, ether, direct bond Conformational rigidity, binding orientation
Furan Oxygen Replacement with Sulfur (thiophene) or Nitrogen (pyrrole) Electronic properties, hydrogen bonding capacity

By systematically pursuing these future directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the discovery of novel and effective therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 1-([2,3'-Bifuran]-5-ylmethyl)-3-ethylurea, and how are reaction conditions optimized?

The compound is typically synthesized via urea bond formation between bifuran derivatives and ethyl isocyanate precursors. Key steps include:

  • Coupling reaction : Reacting 5-(chloromethyl)-[2,3'-bifuran] with ethylamine in the presence of carbodiimide coupling agents (e.g., EDCI) under anhydrous conditions .
  • Reaction conditions : Temperatures of 60–80°C in aprotic solvents (e.g., THF or DMF) under inert atmospheres to prevent oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol yields >85% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the bifuran methylene group (δ 4.2–4.5 ppm) and urea carbonyl (δ 158–160 ppm) .
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (urea C=O stretch) and 3100 cm1^{-1} (N-H stretch) validate functional groups .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect side products .

Q. What are the key physicochemical properties relevant to experimental design?

  • Solubility : Poor aqueous solubility (logP ~2.5); requires DMSO or ethanol for in vitro studies .
  • Stability : Degrades at pH < 3 or >10; store at -20°C under nitrogen .
  • Molecular weight : 241.29 g/mol (calculated from C12_{12}H15_{15}N2_2O3_3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from assay variability (e.g., cell line selection, concentration ranges). Mitigation strategies include:

  • Standardized protocols : Use validated cell lines (e.g., HEK293 for receptor binding) and replicate experiments across labs .
  • Metabolic stability testing : Evaluate compound stability in liver microsomes to account for degradation in bioassays .
  • Data normalization : Report IC50_{50} values relative to positive controls (e.g., cisplatin for cytotoxicity) .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the urea nitrogen, enhancing solubility while retaining activity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve plasma half-life .
  • Co-solvent systems : Use cyclodextrin complexes or PEG-based vehicles for parenteral administration .

Q. How can computational methods guide the design of derivatives with enhanced target specificity?

  • Molecular docking : Screen derivatives against crystal structures of target proteins (e.g., kinase domains) using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronegativity (Hammett constants) with activity to predict optimal R-group modifications .
  • MD simulations : Analyze binding pocket dynamics (RMSD < 2 Å) to prioritize stable interactions .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address inconsistent results in enzyme inhibition assays?

  • Control experiments : Verify enzyme activity with known inhibitors (e.g., staurosporine for kinases) and rule out assay interference (e.g., compound fluorescence) .
  • Kinetic studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify unintended targets .

Q. What experimental frameworks elucidate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics : RNA-seq of treated cells (e.g., 10 µM, 24 hr) to identify differentially expressed pathways .
  • Chemical proteomics : Employ activity-based protein profiling (ABPP) with alkyne-tagged probes .
  • In vivo imaging : Fluorescently labeled derivatives (e.g., Cy5 conjugation) track biodistribution in zebrafish models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.